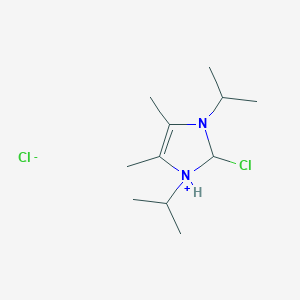

![molecular formula C10H22O2Si B12567596 tert-Butyl(dimethyl){[(2R)-2-methyloxiran-2-yl]methoxy}silane CAS No. 199658-45-2](/img/structure/B12567596.png)

tert-Butyl(dimethyl){[(2R)-2-methyloxiran-2-yl]methoxy}silane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

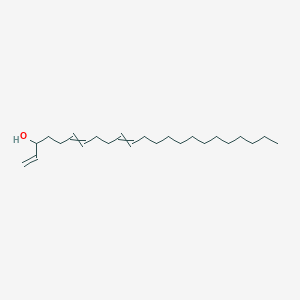

[(2R)-2-Metiloxirano-2-il]metoxi(dimetil)terc-butilsilano es un compuesto químico que pertenece a la clase de compuestos organosilícicos. Se caracteriza por la presencia de un grupo terc-butilo, un grupo dimetilsililo y un anillo de oxirano. Este compuesto se utiliza a menudo en la síntesis orgánica debido a su reactividad y estabilidad únicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

[(2R)-2-Metiloxirano-2-il]metoxi(dimetil)terc-butilsilano se puede sintetizar mediante diversos métodos. Un enfoque común implica la reacción de cloruro de terc-butil(dimetil)sililo con (2R)-2-metiloxirano en presencia de una base como la trietilamina. La reacción suele producirse a temperatura ambiente y produce el producto deseado después de la purificación .

Métodos de producción industrial

En entornos industriales, la producción de [(2R)-2-Metiloxirano-2-il]metoxi(dimetil)terc-butilsilano puede implicar procesos de flujo continuo para garantizar una alta eficiencia y rendimiento. El uso de sistemas automatizados y técnicas avanzadas de purificación ayuda a mantener la calidad y la consistencia del producto .

Análisis de las reacciones químicas

Tipos de reacciones

[(2R)-2-Metiloxirano-2-il]metoxi(dimetil)terc-butilsilano experimenta diversas reacciones químicas, entre ellas:

Oxidación: El anillo de oxirano se puede oxidar para formar dioles.

Reducción: El compuesto se puede reducir para formar alcoholes.

Sustitución: El grupo sililo se puede sustituir por otros grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Reactivos como el ácido m-cloroperbenzoico (m-CPBA) se utilizan comúnmente.

Reducción: Se suele emplear hidruro de aluminio y litio (LiAlH4).

Sustitución: Se utilizan reactivos como el fluoruro de tetrabutilamonio (TBAF) para la sustitución del grupo sililo.

Principales productos formados

Oxidación: Dioles

Reducción: Alcoholes

Sustitución: Diversos silanos sustituidos

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl(dimethyl){[(2R)-2-methyloxiran-2-yl]methoxy}silane undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols.

Reduction: The compound can be reduced to form alcohols.

Substitution: The silyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) is often employed.

Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used for silyl group substitution.

Major Products Formed

Oxidation: Diols

Reduction: Alcohols

Substitution: Various substituted silanes

Aplicaciones Científicas De Investigación

[(2R)-2-Metiloxirano-2-il]metoxi(dimetil)terc-butilsilano tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como grupo protector para alcoholes y aminas en la síntesis orgánica.

Biología: Se emplea en la síntesis de moléculas bioactivas.

Medicina: Se utiliza en el desarrollo de intermedios farmacéuticos.

Industria: Se aplica en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción de [(2R)-2-Metiloxirano-2-il]metoxi(dimetil)terc-butilsilano implica su capacidad para actuar como grupo protector. Los grupos terc-butilo y dimetilsililo proporcionan impedimento estérico, lo que evita reacciones no deseadas en sitios específicos. El anillo de oxirano puede sufrir reacciones de apertura de anillo, lo que permite una mayor funcionalización .

Comparación Con Compuestos Similares

Compuestos similares

- [(2R)-2-Metil-3-(fenilsulfonil)propil]metoxi(dimetil)terc-butilsilano

- (2-Propiniloxi)dimetilterc-butilsilano

- [(2S)-2-Oxiranoil]-2-metil-2-propoxi(dimetil)terc-butilsilano

Singularidad

[(2R)-2-Metiloxirano-2-il]metoxi(dimetil)terc-butilsilano es único debido a su combinación de un grupo terc-butilo, un grupo dimetilsililo y un anillo de oxirano. Esta combinación proporciona un equilibrio entre la estabilidad y la reactividad, lo que lo convierte en un compuesto valioso en diversas aplicaciones sintéticas .

Propiedades

Número CAS |

199658-45-2 |

|---|---|

Fórmula molecular |

C10H22O2Si |

Peso molecular |

202.37 g/mol |

Nombre IUPAC |

tert-butyl-dimethyl-[[(2R)-2-methyloxiran-2-yl]methoxy]silane |

InChI |

InChI=1S/C10H22O2Si/c1-9(2,3)13(5,6)12-8-10(4)7-11-10/h7-8H2,1-6H3/t10-/m1/s1 |

Clave InChI |

YRWBWBRTFFYLTQ-SNVBAGLBSA-N |

SMILES isomérico |

C[C@@]1(CO1)CO[Si](C)(C)C(C)(C)C |

SMILES canónico |

CC1(CO1)CO[Si](C)(C)C(C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Methylbenzene-1-sulfonyl)-6-phenyl-3-azabicyclo[4.1.0]hept-4-ene](/img/structure/B12567520.png)

![2,2'-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane]](/img/structure/B12567552.png)

![1H-Indole, 2,3-dihydro-3-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12567575.png)

![1-Oxa-7-azaspiro[4.4]nonane-6,9-dione,7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-,(2S,5R)-](/img/structure/B12567598.png)

![N-{2-[Methyl(3-methyl-4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B12567602.png)

![N,N-Dimethyl-4-[(E)-(2,3,5,6-tetrachlorophenyl)diazenyl]aniline](/img/structure/B12567608.png)

![1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]-](/img/structure/B12567613.png)